Cas no 2870673-44-0 (Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- )

Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- is a fluorinated and brominated aromatic aldehyde derivative with a reactive amino group. Its unique substitution pattern enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of electron-withdrawing fluorine and bromine atoms, combined with the electron-donating amino group, allows for selective functionalization and further derivatization. This compound exhibits high reactivity in cross-coupling reactions, nucleophilic substitutions, and condensation reactions. Its well-defined structure and purity make it suitable for applications requiring precise molecular modifications. Proper handling is advised due to potential reactivity and sensitivity to moisture or air.
Benzaldehyde, 5-amino-4-bromo-2,3-difluoro-  structure
2870673-44-0 structure
Product Name:Benzaldehyde, 5-amino-4-bromo-2,3-difluoro-
CAS No:2870673-44-0
MF:C7H4BrF2NO
MW:236.0135679245
CID:5563648
Update Time:2025-06-14

Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-4-bromo-2,3-difluorobenzaldehyde (ACI)
    • Benzaldehyde, 5-amino-4-bromo-2,3-difluoro-
    • Inchi: 1S/C7H4BrF2NO/c8-5-4(11)1-3(2-12)6(9)7(5)10/h1-2H,11H2
    • InChI Key: JPXFDAITVOAILC-UHFFFAOYSA-N
    • SMILES: O=CC1C(F)=C(F)C(Br)=C(N)C=1

Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- Pricemore >>

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Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- Related Literature

Additional information on Benzaldehyde, 5-amino-4-bromo-2,3-difluoro-

Comprehensive Overview of Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- (CAS No. 2870673-44-0)

Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- (CAS No. 2870673-44-0) is a highly specialized aromatic aldehyde derivative that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material synthesis. This compound, characterized by its unique bromo and fluoro substitutions, offers a versatile scaffold for designing novel molecules with tailored properties. Researchers and industry professionals are increasingly exploring its potential due to its structural features, which enable precise modifications for targeted applications.

The molecular structure of Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- incorporates an amino group at the 5-position, a bromo substituent at the 4-position, and two fluoro atoms at the 2- and 3-positions. This arrangement not only enhances its reactivity but also improves its stability under various conditions. Such attributes make it a valuable intermediate in the synthesis of complex organic compounds, particularly those requiring halogenated aromatic frameworks. The presence of multiple functional groups allows for diverse chemical transformations, including nucleophilic substitutions and cross-coupling reactions.

In the context of current trends, Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- aligns with the growing demand for halogenated building blocks in drug discovery. With the rise of precision medicine and personalized therapies, researchers are actively seeking compounds that can serve as key intermediates for developing next-generation therapeutics. This compound’s ability to participate in Pd-catalyzed reactions and other advanced synthetic methodologies positions it as a critical component in modern medicinal chemistry.

Another area where Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- shows promise is in the development of agrochemicals. The agricultural sector is increasingly focused on creating more efficient and environmentally friendly pesticides and herbicides. The halogenated aromatic core of this compound provides a foundation for designing molecules with enhanced bioactivity and selectivity. Its potential to contribute to sustainable farming practices makes it a subject of interest for agrochemical innovators.

From a materials science perspective, Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- is being investigated for its role in synthesizing advanced polymers and functional materials. The incorporation of fluoro and bromo groups can impart unique electronic and thermal properties to these materials, making them suitable for applications in electronics, coatings, and specialty adhesives. This versatility underscores the compound’s relevance in cutting-edge material research.

For researchers and manufacturers, understanding the synthesis and handling of Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- is crucial. The compound’s stability and reactivity profile require careful consideration during storage and processing. Proper protocols must be followed to ensure its integrity and maximize its utility in various applications. Additionally, its compatibility with other reagents and solvents should be evaluated to avoid unintended side reactions.

The growing interest in halogenated aromatic compounds has led to an increase in searches for CAS No. 2870673-44-0 and related keywords such as 5-amino-4-bromo-2,3-difluorobenzaldehyde and multifunctional benzaldehyde derivatives. These search trends reflect the compound’s expanding role in scientific and industrial applications. By staying informed about the latest developments, professionals can leverage its potential to drive innovation in their respective fields.

In summary, Benzaldehyde, 5-amino-4-bromo-2,3-difluoro- (CAS No. 2870673-44-0) represents a multifaceted chemical entity with broad applicability across multiple disciplines. Its unique structural features and reactivity make it a valuable asset for researchers aiming to develop new drugs, agrochemicals, and advanced materials. As the scientific community continues to explore its possibilities, this compound is poised to play a pivotal role in shaping future technological advancements.

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